molecular formula C19H20F2N2O B4183033 1-(2,6-difluorobenzoyl)-4-(4-methylbenzyl)piperazine

1-(2,6-difluorobenzoyl)-4-(4-methylbenzyl)piperazine

Cat. No. B4183033
M. Wt: 330.4 g/mol
InChI Key: OKGZIOGVUVFIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzoyl)-4-(4-methylbenzyl)piperazine, commonly known as DF-MBP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has shown potential in various biological applications, including medicinal chemistry and neuroscience.

Mechanism of Action

DF-MBP is believed to exert its effects through the modulation of serotonin and dopamine receptors. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood and cognition. DF-MBP has also been shown to bind to the dopamine D2 receptor, which is involved in reward processing.
Biochemical and Physiological Effects:
DF-MBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can modulate mood and reward processing in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of DF-MBP is its potential as a modulator of the serotonin and dopamine systems, which are involved in various physiological processes. However, one limitation is its relatively low potency compared to other compounds that target these receptors.

Future Directions

There are several future directions for the scientific research on DF-MBP. One potential direction is the investigation of its potential as an anti-inflammatory and anti-tumor agent. Another direction is the study of its potential as a modulator of the serotonin and dopamine systems in the context of various neuropsychiatric disorders. Additionally, the development of more potent analogs of DF-MBP may be a promising avenue for future research.

Scientific Research Applications

DF-MBP has shown potential in various scientific research applications, including medicinal chemistry and neuroscience. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In neuroscience, it has been studied for its potential as a modulator of the serotonin and dopamine systems, which are involved in mood regulation and reward processing.

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-14-5-7-15(8-6-14)13-22-9-11-23(12-10-22)19(24)18-16(20)3-2-4-17(18)21/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGZIOGVUVFIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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